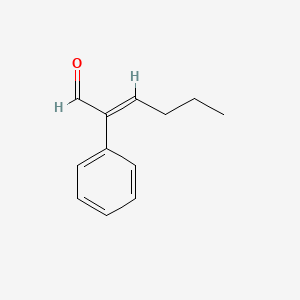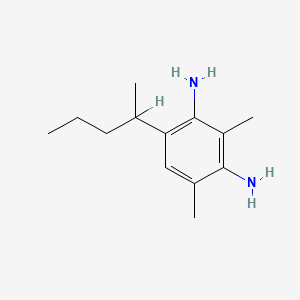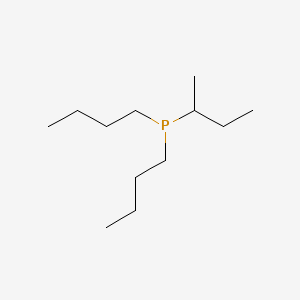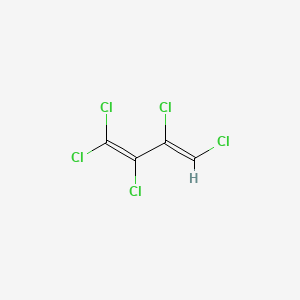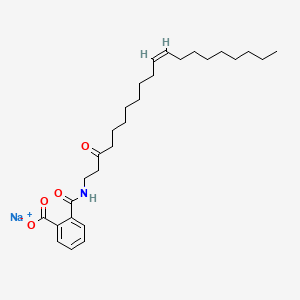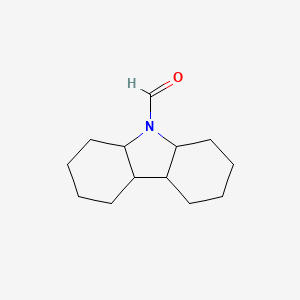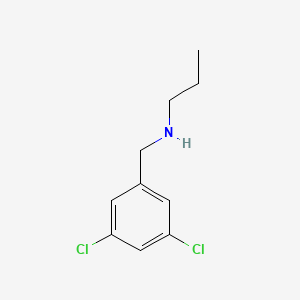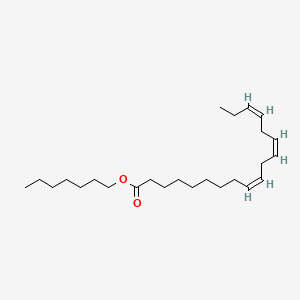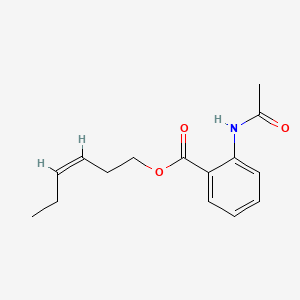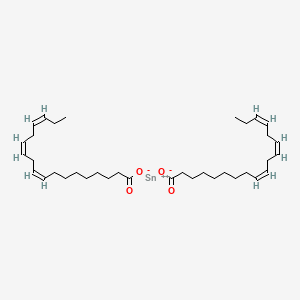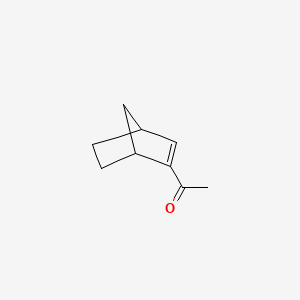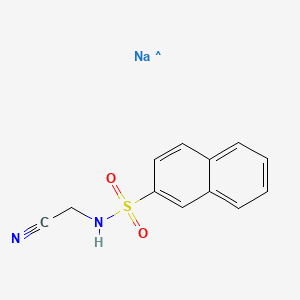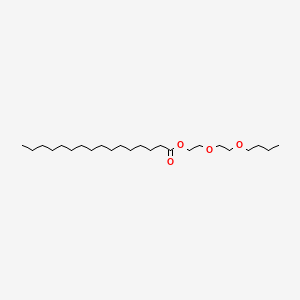
2-(2-Butoxyethoxy)ethyl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Butoxyethoxy)ethyl palmitate: is an organic compound with the molecular formula C24H48O4 . It is an ester formed from the reaction between palmitic acid and 2-(2-butoxyethoxy)ethanol. This compound is known for its use in various industrial applications, particularly in the formulation of personal care products due to its emollient properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Butoxyethoxy)ethyl palmitate typically involves the esterification reaction between palmitic acid and 2-(2-butoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the reflux temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction is complete, the product is purified by distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Butoxyethoxy)ethyl palmitate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield palmitic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group, although this is less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Palmitic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(2-Butoxyethoxy)ethyl palmitate is used as a solvent and intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in research and development.
Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is widely used in the formulation of personal care products such as lotions, creams, and cosmetics. Its emollient properties help to improve the texture and moisturizing effects of these products .
Mécanisme D'action
The mechanism of action of 2-(2-Butoxyethoxy)ethyl palmitate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer that prevents moisture loss. This compound can also enhance the penetration of other active ingredients in topical formulations, improving their efficacy .
Comparaison Avec Des Composés Similaires
Ethyl palmitate: Another ester of palmitic acid, used in similar applications but with different physical properties.
Butyl stearate: An ester of stearic acid, used as an emollient in personal care products.
Isopropyl palmitate: A widely used ester in cosmetics, known for its excellent spreading properties.
Uniqueness: 2-(2-Butoxyethoxy)ethyl palmitate stands out due to its unique combination of butoxyethoxy and palmitate groups, which provide a balance of hydrophilic and lipophilic properties. This makes it particularly effective as an emollient and solvent in various formulations .
Propriétés
Numéro CAS |
93894-14-5 |
|---|---|
Formule moléculaire |
C24H48O4 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
2-(2-butoxyethoxy)ethyl hexadecanoate |
InChI |
InChI=1S/C24H48O4/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-24(25)28-23-22-27-21-20-26-19-6-4-2/h3-23H2,1-2H3 |
Clé InChI |
TXEMJSOGSIWQCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCOCCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


